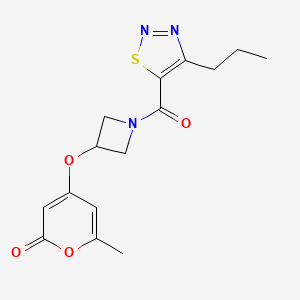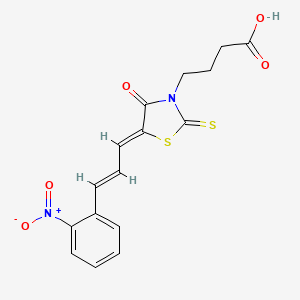![molecular formula C17H20N4OS B2498110 3-((2,5-Dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-on CAS No. 891124-28-0](/img/structure/B2498110.png)
3-((2,5-Dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
BenchChem offers high-quality 3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Energetische Materialien
Diese Verbindung gehört zur Familie der [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-basierten energetischen Materialien. Forscher haben verschiedene Derivate dieses Gerüsts synthetisiert, und einige weisen bemerkenswerte Eigenschaften auf:
- Verbindung 5: Zeigt eine ausgezeichnete Unempfindlichkeit gegenüber externen Reizen (IS = 43 J) und eine sehr gute berechnete Detonationsleistung (Dv = 9408 m/s, P = 37,8 GPa). Sie konkurriert mit dem sekundären Sprengstoff-Referenzwert CL-20, was sie zu einem potenziellen sekundären Sprengstoff macht .
- Azo-Verbindung 10: Bietet eine hohe Dichte (1,91 g/cm³), ausgezeichnete thermische Stabilität (Td = 305 °C) und überlegene Detonationsleistung (Dv = 9200 m/s, P = 34,8 GPa). Sie übertrifft bestehende hitzebeständige Sprengstoffe .
- Verbindungen 14, 17 und 19: Obwohl hochsensibel (IS ≤ 2 J), zeigen sie eine ausgezeichnete berechnete Detonationsleistung (Dv ≥ 8690 m/s, P ≥ 30,2 GPa). Diese Verbindungen versprechen als Primärschlagstoffe .
Anti-Krebs-Mittel
Das [1,2,3]triazolo[4,5-d]pyrimidin-Gerüst, das Ähnlichkeiten mit unserer Verbindung aufweist, hat sich als potenzielles Anti-Krebs-Mittel gezeigt. Hier ist eine verwandte Studie:
- Hydrazone-tragende Derivate: Forscher haben [1,2,3]triazolo[4,5-d]pyrimidin-Derivate mit einer Hydrazone-Gruppierung entworfen und synthetisiert. Diese Verbindungen wurden auf ihre antiproliferative Aktivität gegen verschiedene Krebszelllinien untersucht. Weitere Untersuchungen sind im Gange .
LSD1-Inhibitoren
Das [1,2,3]triazolo[4,5-d]pyrimidin-Gerüst wurde auch als Vorlage für die Entwicklung neuer LSD1-Inhibitoren untersucht:
- Wasserstoff-Wechselwirkung: Docking-Studien zeigten, dass Wechselwirkungen zwischen dem Stickstoffatom im Pyridinring und bestimmten Resten (z. B. Met332) zu einer verbesserten Aktivität beitragen. Dieses Gerüst verspricht für die Entwicklung neuartiger LSD1-Inhibitoren .
Verschiedene Anwendungen
Weniger erforscht, könnte unsere Verbindung Anwendungen in anderen Bereichen finden:
- Chinoxalin-Derivate: Bemühungen, neue Wirkstoffe als Antikrebs- oder antimikrobielle Mittel zu entdecken, haben zur Synthese neuartiger 1,2,4-triazolo[4,3-a]chinoxaline und 1,2,4-triazino[4,3-a]chinoxaline geführt. Verbindung 13, ein Derivat, ist von Interesse .
Eigenschaften
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-5-14-9-15(22)18-16-19-20-17(21(14)16)23-10-13-8-11(2)6-7-12(13)3/h6-9H,4-5,10H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIQAWGMOVLJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)
![N-[3-methyl-4-({3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2498043.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)

![2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2498049.png)
